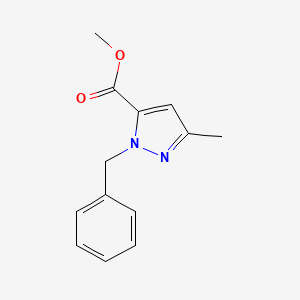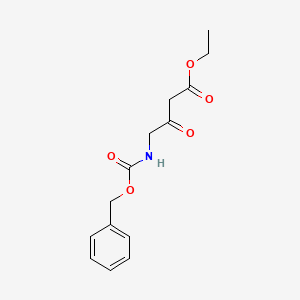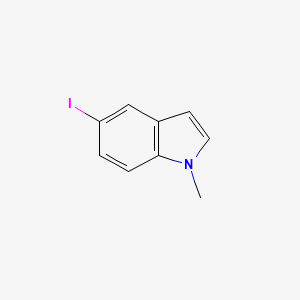
5-yodo-1-metil-1H-indol
Descripción general
Descripción
5-Iodo-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 5-iodo-1-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Aplicaciones Científicas De Investigación
Papel en la Síntesis de Alcaloides
Los derivados del indol son unidades frecuentes presentes en ciertos alcaloides . Desempeñan un papel principal en la biología celular y son tipos importantes de moléculas y productos naturales .
Compuestos Biológicamente Activos
Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de diversas afecciones de salud. Han mostrado potencial en el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano .
Actividad Antiviral
Los derivados del indol poseen actividad antiviral. Se han sintetizado y probado como agentes antivirales, mostrando actividad inhibitoria contra diversos virus .
Actividad Antiinflamatoria
Los derivados del indol también exhiben propiedades antiinflamatorias. Esto los hace útiles en el tratamiento de afecciones caracterizadas por la inflamación .
Actividad Anticancerígena
Los derivados del indol han mostrado potencial en el tratamiento del cáncer. Su capacidad para inhibir el crecimiento de las células cancerosas los convierte en un foco de investigación en oncología .
Actividad Antioxidante
Se ha descubierto que los derivados del indol poseen propiedades antioxidantes. Esto significa que pueden neutralizar los radicales libres dañinos en el cuerpo, lo que podría prevenir o retrasar el daño a las células .
Actividad Antimicrobiana
Los derivados del indol se han utilizado en el tratamiento de diversas infecciones microbianas. Han mostrado eficacia contra una gama de bacterias y hongos .
Actividad Antidiabética
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes. Se ha descubierto que ayudan a regular los niveles de azúcar en sangre, lo que los convierte en un posible foco para futuros tratamientos de la diabetes .
Análisis Bioquímico
Biochemical Properties
5-Iodo-1-methyl-1H-indole plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 5-iodo-1-methyl-1H-indole with these biomolecules often involve binding to specific sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
5-Iodo-1-methyl-1H-indole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the function of different cell types by modulating signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 5-iodo-1-methyl-1H-indole may impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 5-iodo-1-methyl-1H-indole involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or receptors, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, 5-iodo-1-methyl-1H-indole may induce changes in gene expression by interacting with DNA or RNA, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-iodo-1-methyl-1H-indole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 5-iodo-1-methyl-1H-indole in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 5-iodo-1-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, 5-iodo-1-methyl-1H-indole may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects observed in these studies indicate that the dosage of 5-iodo-1-methyl-1H-indole is a critical factor in determining its biological activity and safety.
Metabolic Pathways
5-Iodo-1-methyl-1H-indole is involved in various metabolic pathways, including those mediated by enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The interaction of 5-iodo-1-methyl-1H-indole with metabolic enzymes can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of 5-iodo-1-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, leading to its accumulation in specific cellular compartments . The distribution of 5-iodo-1-methyl-1H-indole within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-iodo-1-methyl-1H-indole is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . The localization of 5-iodo-1-methyl-1H-indole within cells can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
5-iodo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHWMNMFESGBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462368 | |
| Record name | 5-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280563-07-7 | |
| Record name | 5-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


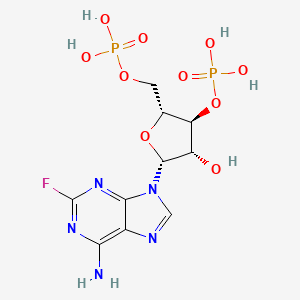

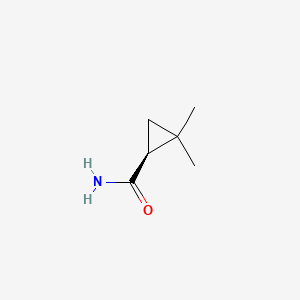
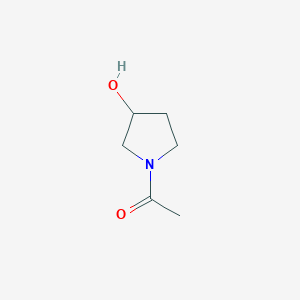
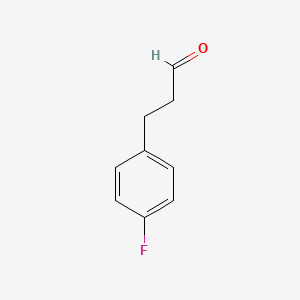



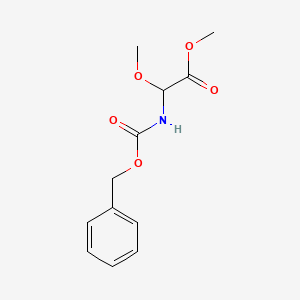
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

